2-(Furan-3-yl)acetic acid

Esterification Reaction Kinetics Activation Energy

Researchers requiring distinct furan reactivity patterns often face limited options. 2-(Furan-3-yl)acetic acid provides a 3-substitution non-conjugated profile enabling unique SAR exploration. • >100× faster esterification kinetics than furoic acids reduces industrial synthesis time and cost. • Recognized by phenylacetyl-CoA ligase (PCL) for enzymatic production of 3-furylmethylpenicillin. • Crystalline solid (mp 66.1-66.6 °C) with moderate water solubility (16 g/L) simplifies weighing and formulation.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 123617-80-1
Cat. No. B170653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-3-yl)acetic acid
CAS123617-80-1
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC1=COC=C1CC(=O)O
InChIInChI=1S/C6H6O3/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8)
InChIKeyUUUYAVXPERPSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-3-yl)acetic Acid: Technical Specifications & Procurement


2-(Furan-3-yl)acetic acid (CAS 123617-80-1), also known as 3-furylacetic acid, is a heterocyclic building block consisting of a furan ring substituted at the 3-position with an acetic acid moiety [1]. This compound is a crystalline solid (melting point 66.1–66.6 °C) with a molecular weight of 126.11 g/mol and a computed logP of 0.6 [1][2]. It is primarily employed as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing furan-containing bioactive molecules [2].

Workflow Synthesis of furan-containing bioactive molecules
Form Crystalline solid for precise handling
Versatility Medicinal chemistry and enzymatic modification

Why Generic Substitution Fails for 2-(Furan-3-yl)acetic Acid


2-(Furan-3-yl)acetic acid cannot be simply interchanged with its positional isomer, 2-(furan-2-yl)acetic acid, or with furoic acids (furan carboxylic acids). The 3-substitution pattern fundamentally alters the electronic conjugation between the carboxyl group and the furan ring, which dictates both chemical reactivity and biological recognition [1]. As demonstrated in esterification kinetics, furanacetic acids react several hundred times faster than furoic acids, and the 3-substituted derivative exhibits a distinct solid-state profile and solubility behavior compared to the liquid 2-isomer [1][2]. Furthermore, the 3-furyl moiety is specifically recognized by enzymes such as phenylacetyl-CoA ligase (PCL), enabling applications in semisynthetic antibiotic production that are not possible with the 2-substituted analog or furoic acids [3].

Positional isomer

2-(Furan-2-yl)acetic acid is a liquid with miscible water solubility—physical profile differs fundamentally.

Furoic acid analogs

Direct conjugation lowers esterification rate by >100×; reactivity may not transfer.

Enzymatic recognition

Phenylacetyl-CoA ligase specifically requires the 3-furyl substitution pattern.

2-(Furan-3-yl)acetic Acid: Key Differentiation Evidence


Esterification Kinetics: Furanacetic vs. Furoic Acids

The class of furanacetic acids, which includes 2-(furan-3-yl)acetic acid, exhibits dramatically faster acid-catalyzed esterification rates compared to furoic acids. This difference is attributed to the lack of conjugation between the furyl and carboxyl groups in furanacetic acids [1]. The activation energy for furanacetic acid esterification is approximately 10,000 cal/mol, whereas furoic acids require around 16,000 cal/mol [1].

Esterification kinetics
Class-level inference
>100× faster esterification than furoic acids
Supports efficient ester-based synthesis
Activation energy ~10,000 vs ~16,000 cal/mol
Esterification Reaction Kinetics Activation Energy

Enzymatic Substrate for Semisynthetic Penicillin

3-Furylacetic acid serves as a substrate for phenylacetyl-CoA ligase (PCL) from Pseudomonas putida, which catalyzes its conversion to 3-furylacetyl-CoA [1]. This activated intermediate is then utilized by acyl-CoA:6-APA acyltransferase (AT) to acylate 6-aminopenicillanic acid (6-APA), yielding the semisynthetic antibiotic 3-furylmethylpenicillin [1]. In contrast, the natural substrate phenylacetic acid is used for penicillin G production, but the 3-furyl derivative offers a distinct heteroaromatic side chain that can modulate antibiotic properties [1].

Enzymatic penicillin synthesis
Reported
PCL substrate for 3-furylacetyl-CoA formation
Enables semisynthetic β-lactam derivatization
In vitro assay with P. putida PCL and P. chrysogenum AT
Enzymatic Synthesis Semisynthetic Antibiotics Beta-lactam

Physical Form: Solid 3-Isomer vs. Liquid 2-Isomer

2-(Furan-3-yl)acetic acid is a crystalline solid with a melting point of 66.1–66.6 °C and a limited water solubility of 16 g/L at 25 °C [1]. In contrast, the positional isomer 2-(furan-2-yl)acetic acid is a liquid at room temperature (melting point 68.5 °C, but typically encountered as a liquid) and is described as miscible with water . This difference in physical state and aqueous solubility can influence formulation strategies, purification methods, and storage requirements.

Physical form
Cross-study comparable
Crystalline solid, mp 66–67 °C; 16 g/L solubility
Simplifies solid-phase handling and storage
2-Isomer is liquid and water-miscible
Physical Properties Formulation Solubility

Electronic Conjugation and Reactivity

In 2-(furan-3-yl)acetic acid, the acetic acid moiety is attached at the 3-position of the furan ring, preventing direct conjugation between the carboxyl group and the aromatic π-system [1]. This contrasts with 2-substituted furans (e.g., 2-(furan-2-yl)acetic acid and furoic acids), where the substituent is directly conjugated with the furan ring [1]. The lack of conjugation in the 3-isomer is responsible for its enhanced esterification kinetics and may also influence its recognition by biological targets, as evidenced by its unique acceptance by PCL [1][2].

Electronic conjugation
Class-level inference
Non-conjugated carboxyl–furan π-system
Distinct SAR scaffold vs. 2-substituted furans
Underpins kinetic and enzymatic differences
Electronic Properties Conjugation Structure-Activity Relationship

2-(Furan-3-yl)acetic Acid: Optimal Application Scenarios


Rapid Esterification of Furan Esters

When high-throughput esterification or large-scale ester synthesis is required, 2-(furan-3-yl)acetic acid is the preferred furan-based building block due to its >100× faster esterification kinetics compared to furoic acids [1]. The lower activation energy (~10,000 cal/mol) reduces thermal energy input and reaction time, making it cost-effective for industrial-scale ester production [1].

Enzymatic Synthesis of Semisynthetic β-Lactams

2-(Furan-3-yl)acetic acid is uniquely suited for the enzymatic production of 3-furylmethylpenicillin and related semisynthetic penicillins. Its recognition by phenylacetyl-CoA ligase (PCL) enables incorporation of a heteroaromatic side chain, offering a pathway to novel antibiotics with potentially altered spectrum or resistance profiles [2].

Solid-Phase Handling & Controlled-Release Formulation

The solid crystalline form (mp 66.1–66.6 °C) and moderate water solubility (16 g/L) of 2-(furan-3-yl)acetic acid make it a practical choice for solid-phase synthesis, convenient weighing, and the development of formulations where controlled dissolution is desired [3].

SAR Exploration of Non-Conjugated Furan Scaffolds

Medicinal chemists seeking to explore structure-activity relationships distinct from those of conjugated 2-substituted furans should select 2-(furan-3-yl)acetic acid. Its non-conjugated electronic profile, validated by kinetic data and enzymatic specificity, provides a differentiated starting point for hit-to-lead optimization [1][2].

Application
Selection Property
Validation Focus
Ester synthesis
Reported esterification rate advantage
Reaction time benchmarking vs. furoic acids
Semisynthetic β-lactam production
PCL substrate specificity
Enzymatic conversion confirmation
Solid-phase handling
Crystalline solid form
Weighing and dissolution profile
Medicinal chemistry SAR
Non-conjugated furan scaffold
Activity comparison to 2-substituted furans

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Furan-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.